6-Chloro-2-(difluoromethoxy)nicotinic acid
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Overview
Description
6-Chloro-2-(difluoromethoxy)nicotinic acid is a useful research compound. Its molecular formula is C7H4ClF2NO3 and its molecular weight is 223.56. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
6-Chloro-2-(difluoromethoxy)nicotinic acid and its derivatives have been investigated for their potential herbicidal activities. For instance, N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, exhibited significant herbicidal activity against specific weed species like Agrostis stolonifera (bentgrass) and Lemna paucicostata (duckweed) (Yu et al., 2021).
Catalytic Oxidation Studies
Complexes derived from chloro-nicotinic acids, such as 2-mercapto-nicotinic acid, have been studied for their impact on the catalytic oxidation of linoleic acid by enzymes like lipoxygenase (Xanthopoulou et al., 2006).
Molecular Docking and Electronic Structure Analysis
The electronic structure and molecular docking properties of derivatives like 2-chloro, 6-chloro, 2-bromo-, and 6-bromonicotinic acid have been investigated to understand their interactions with lipoproteins. This research is crucial for the development of pharmaceuticals targeting cholesterol and related metabolic pathways (Bardak, 2017).
Vasorelaxation and Antioxidation Properties
The vasorelaxation and antioxidation properties of thionicotinic acid derivatives have been explored, revealing their potential therapeutic applications in vasodilation and as antioxidants (Prachayasittikul et al., 2010).
Anti-inflammatory and Analgesic Activities
Some chloro-nicotinic acid derivatives, like arylidene-2-(3-chloroanilino)nicotinic acid hydrazides, have shown notable anti-inflammatory and analgesic activities, making them candidates for further pharmaceutical development (Navidpour et al., 2014).
Cross-Coupling Chemical Reactions
Studies on the carboxylic acid anion moiety of dichloronicotinic acid have led to the development of regioselective cross-coupling reactions, crucial for synthesizing various substituted nicotinic acids (Houpis et al., 2010).
Radioligand Synthesis for Nicotinic Acetylcholine Receptors
Certain chloro-nicotinic acid derivatives have been synthesized for use as radioligands to study nicotinic acetylcholine receptors, contributing to neuroscience and pharmacology research (Zhang et al., 2004).
Synthesis of Drug Intermediates
The compound has been used in the synthesis of intermediates for anti-infective agents, demonstrating its role in facilitating the development of new drugs (Mulder et al., 2013).
G Protein-Coupled Receptor Studies
Research into nicotinic acid and its derivatives has shed light on their role in activating G protein-coupled receptors, which is significant for understanding lipid metabolism and associated disorders (Lorenzen et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
6-chloro-2-(difluoromethoxy)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-4-2-1-3(6(12)13)5(11-4)14-7(9)10/h1-2,7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASDCONMJPIDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.